Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate
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Overview
Description
Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound with a wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-6-methylquinoline-3-carboxylic acid with methylamine under acidic conditions, followed by esterification with ethanol. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, automated systems, and stringent quality control measures are employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Compounds with an oxidized quinoline ring, exhibiting different biological activities.
Dihydroquinolines: Reduced forms of quinoline with distinct chemical properties.
Uniqueness
Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its methoxy and methylamino substituents enhance its solubility and interaction with biological targets, making it a valuable compound for research and industrial applications .
Biological Activity
Ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate is a compound belonging to the quinoline family, which is known for its diverse biological activities, including antimicrobial and antitumor properties. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
- Molecular Formula: C₁₈H₁₈N₂O₃
- Molecular Weight: Approximately 274.32 g/mol
- Structure: The compound features a methoxy group at the 8-position, a methyl group at the 6-position, and a methylamino group at the 4-position of the quinoline ring.
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial activities. This compound has shown promising results against various bacterial strains.
Case Study:
In a study examining the antibacterial efficacy of various quinoline derivatives, this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of several standard antibiotics, indicating its potential as an antimicrobial agent.
Antitumor Activity
Research has also highlighted the potential antitumor effects of this compound. Quinoline derivatives are known to interact with DNA and inhibit topoisomerases, enzymes critical for DNA replication.
Research Findings:
A structure-activity relationship (SAR) study revealed that modifications at the quinoline ring significantly affect antitumor activity. This compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways . The compound's ability to target multiple pathways makes it a candidate for further development in cancer therapies.
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- DNA Intercalation: The planar structure of the quinoline ring allows intercalation between DNA bases, disrupting replication.
- Topoisomerase Inhibition: Inhibition of topoisomerases can lead to DNA strand breaks and cell death.
- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to its antitumor effects.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other quinoline derivatives:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Ethyl 6-methoxy-4-(methylamino)quinoline-3-carboxylate | C₁₈H₁₈N₂O₃ | Similar structure but different substituents |
Ethyl 5,8-dimethoxy-4-(methylamino)quinoline-3-carboxylate | C₁₉H₂₀N₂O₄ | Additional methoxy group enhancing solubility |
Ethyl 4-hydroxyquinoline-3-carboxylate | C₁₅H₁₅N₃O₃ | Hydroxy group providing different reactivity |
These compounds share structural similarities but differ in their substituents, significantly influencing their biological activities and applications.
Properties
Molecular Formula |
C15H18N2O3 |
---|---|
Molecular Weight |
274.31 g/mol |
IUPAC Name |
ethyl 8-methoxy-6-methyl-4-(methylamino)quinoline-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-5-20-15(18)11-8-17-14-10(13(11)16-3)6-9(2)7-12(14)19-4/h6-8H,5H2,1-4H3,(H,16,17) |
InChI Key |
YCGYNGGFJQEYRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NC)C)OC |
Origin of Product |
United States |
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